NMR Isotopomer Multiplet Signature: Dual 13C-13C Scalar Coupling Enables Unambiguous Carbon Tracing
In 13C NMR, (2S)-2-amino(1,2-13C2)propanoic acid produces a diagnostic doublet-of-doublets or multiplet pattern due to scalar (J) coupling between the adjacent 13C nuclei. This is in stark contrast to the single peak (singlet) observed for mono-labeled analogs such as L-Alanine-2-13C, which lack adjacent 13C-13C coupling [1]. The specific multiplet signature (D12 doublet) directly informs on the bond connectivity and the extent of 13C enrichment, enabling precise quantification of flux through the pyruvate-alanine transamination pathway [2].
| Evidence Dimension | NMR signal multiplicity (fine structure) |
|---|---|
| Target Compound Data | Doublet-of-doublets (or doublet) due to 1,2-13C2 coupling |
| Comparator Or Baseline | L-Alanine-2-13C: Singlet (no adjacent 13C coupling) |
| Quantified Difference | Presence vs. absence of 13C-13C J-coupling pattern |
| Conditions | 13C NMR spectroscopy at high magnetic field |
Why This Matters
The unique multiplet serves as an unambiguous, intrinsic marker for the intact carbon skeleton, eliminating the need for complex spectral deconvolution and reducing false positives in metabolic tracing studies.
- [1] Nature Extended Data Fig. 8. (2023). Deconvolution of alanine’s α-carbon in the 13C NMR spectral region. View Source
- [2] Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. View Source
